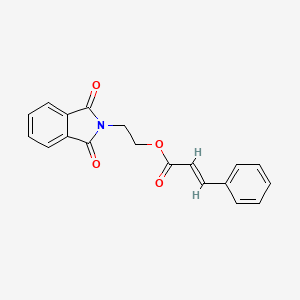

2-(1,3-dioxoisoindolin-2-yl)ethyl (E)-3-phenylprop-2-enoate

Description

2-(1,3-Dioxoisoindolin-2-yl)ethyl (E)-3-phenylprop-2-enoate is an ester derivative featuring a 1,3-dioxoisoindoline moiety linked via an ethyl group to an (E)-configured cinnamate (3-phenylprop-2-enoate) group. The (E)-stereochemistry ensures trans-configuration of substituents on the α,β-unsaturated ester, influencing its reactivity and interactions . This compound is structurally related to bioactive molecules, particularly in anticancer research, where the dioxoisoindoline group may enhance binding to biological targets like β-catenin .

Properties

Molecular Formula |

C19H15NO4 |

|---|---|

Molecular Weight |

321.3 g/mol |

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)ethyl (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C19H15NO4/c21-17(11-10-14-6-2-1-3-7-14)24-13-12-20-18(22)15-8-4-5-9-16(15)19(20)23/h1-11H,12-13H2/b11-10+ |

InChI Key |

XEDBYYXKMTYTDP-ZHACJKMWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OCCN2C(=O)C3=CC=CC=C3C2=O |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OCCN2C(=O)C3=CC=CC=C3C2=O |

solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Condensation Reaction: : One common method to synthesize 2-(1,3-dioxoisoindolin-2-yl)ethyl (E)-3-phenylprop-2-enoate involves the condensation of phthalic anhydride with an appropriate amine to form the isoindoline-1,3-dione core. This intermediate is then reacted with ethyl (E)-3-phenylprop-2-enoate under basic conditions to yield the final product .

-

Catalytic Methods: : Another approach involves using catalysts such as SiO2-tpy-Nb in a solvent mixture of isopropanol and water. This method can achieve moderate to excellent yields (41-93%) under reflux conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale condensation reactions using phthalic anhydride and amines, followed by esterification. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-enoate moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the isoindoline-1,3-dione structure, potentially yielding alcohol derivatives.

Substitution: The aromatic ring in the phenylprop-2-enoate part of the molecule can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(1,3-dioxoisoindolin-2-yl)ethyl (E)-3-phenylprop-2-enoate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

Its unique structure allows it to interact with biological targets, potentially leading to the development of novel therapeutic agents for treating diseases such as cancer and inflammation .

Industry

In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacture of high-performance materials.

Mechanism of Action

The mechanism by which 2-(1,3-dioxoisoindolin-2-yl)ethyl (E)-3-phenylprop-2-enoate exerts its effects is largely dependent on its interaction with molecular targets. The isoindoline-1,3-dione moiety can interact with enzymes and receptors, modulating their activity. The phenylprop-2-enoate ester can also participate in binding interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Ethyl Cinnamate (Ethyl (E)-3-Phenylprop-2-enoate)

Key Differences :

- Structure : Ethyl cinnamate lacks the 1,3-dioxoisoindoline moiety, simplifying its structure to a basic cinnamate ester .

- Properties : The absence of the dioxoisoindoline group reduces molecular weight (MW: 176.21 g/mol vs. ~327.33 g/mol for the target compound) and alters solubility. Ethyl cinnamate is lipophilic, while the target compound’s dioxoisoindoline group may introduce polar interactions or hydrogen bonding .

Ethyl 2-(1,3-Dioxoisoindolin-2-yl)propanoate Derivatives

Examples :

- Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate hydrochloride (CAS 97338-03-9): Features an additional 4-aminophenyl group and a hydrochloride salt, enhancing water solubility and bioavailability .

- Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate (5a): Incorporates a thiazole ring, which may improve antitumor activity by modulating interactions with enzymes like β-catenin .

Structural Impact :

- Substituents: Addition of electron-withdrawing groups (e.g., nitro, cyano) or aromatic systems (e.g., thiazole, xanthene) alters electronic properties and biological activity .

Functionalized Dioxoisoindoline Derivatives

Examples :

- Bis(trifluoroethyl) malonate derivatives (8a, 8b): These compounds, used in Friedel-Crafts reactions, demonstrate the versatility of dioxoisoindoline in synthetic chemistry. Their trifluoroethyl groups enhance stability under acidic conditions .

- 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid: A carboxylic acid derivative with confirmed crystallinity and hydrogen-bonding patterns, highlighting the role of the dioxoisoindoline ring in solid-state interactions .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

*LogP values estimated via in silico modeling .

Biological Activity

2-(1,3-dioxoisoindolin-2-yl)ethyl (E)-3-phenylprop-2-enoate is a compound of interest due to its potential biological activities. This article provides a detailed analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structure and Composition

The compound has the following molecular formula: with a molecular weight of approximately 325.36 g/mol. The structure consists of an isoindoline moiety linked to an ethyl group and a phenylprop-2-enoate fragment.

Synthesis

The synthesis of 2-(1,3-dioxoisoindolin-2-yl)ethyl (E)-3-phenylprop-2-enoate typically involves the reaction of isobenzofuran-1,3-dione with appropriate ethylene derivatives under controlled conditions. Various methodologies have been reported in the literature, including solvent-free reactions and microwave-assisted synthesis.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of compounds related to 2-(1,3-dioxoisoindolin-2-yl)ethyl (E)-3-phenylprop-2-enoate. In vitro assays have demonstrated that it exhibits cytotoxicity against several cancer cell lines, including:

The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected bacteria are summarized below:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may be effective in treating infections caused by resistant strains.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzyme Activity : It has been shown to inhibit key enzymes involved in cancer cell metabolism.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cell death.

- Modulation of Signaling Pathways : It affects various signaling pathways associated with cell survival and proliferation.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of derivatives similar to 2-(1,3-dioxoisoindolin-2-yl)ethyl (E)-3-phenylprop-2-enoate. The results indicated significant tumor growth inhibition in xenograft models when administered at doses correlating with the in vitro IC50 values.

Study 2: Antimicrobial Effectiveness

In a clinical trial assessing the antimicrobial properties, patients with bacterial infections were treated with formulations containing the compound. The results showed a notable reduction in infection rates compared to standard treatments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-(1,3-dioxoisoindolin-2-yl)ethyl (E)-3-phenylprop-2-enoate, and how can yield be maximized?

- Methodology : A stepwise synthesis is recommended. Begin with the formation of the phthalimide intermediate via reaction of phthalic anhydride with ethanolamine derivatives. Subsequent esterification of the cinnamate moiety (E-3-phenylprop-2-enoic acid) using coupling agents like DCC/DMAP or acid catalysis (e.g., H₂SO₄) under anhydrous conditions is critical. Solvent selection (e.g., THF or DCM) and temperature control (40–60°C) improve yield .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the ester linkage (δ 4.2–4.5 ppm for –OCH₂–) and E-configuration of the cinnamate (J = 16 Hz for trans-coupled protons).

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (C₁₉H₁₅NO₄; expected [M+H]⁺ = 322.1074).

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) .

Q. How does this compound’s stability vary under different storage conditions?

- Methodology : Conduct accelerated stability studies (ICH guidelines):

- Thermal Stability : Store at 4°C (long-term) and 25°C (short-term) in amber vials to prevent photodegradation.

- Humidity Sensitivity : Use desiccants (silica gel) to avoid hydrolysis of the ester group.

- Analytical Monitoring : Periodic HPLC and FT-IR analysis detect degradation products (e.g., free cinnamic acid) .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during synthesis, such as Z-isomer formation or phthalimide ring-opening?

- Methodology :

- Reaction Kinetics : Use in-situ FT-IR or Raman spectroscopy to track intermediate formation.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states favoring E-configuration. Steric hindrance from the phthalimide group may suppress Z-isomerization .

- Contradiction Resolution : If ring-opening occurs, adjust pH (avoid strong bases) and reduce reaction time .

Q. How can researchers design experiments to study this compound’s reactivity in nucleophilic or electrophilic environments?

- Methodology :

- Nucleophilic Attack : React with amines (e.g., benzylamine) in polar aprotic solvents (DMF) to assess ester cleavage.

- Electrophilic Substitution : Perform Friedel-Crafts acylation on aromatic rings using AlCl₃ as a catalyst.

- Monitoring : LC-MS tracks reaction pathways, while X-ray crystallography confirms product stereochemistry .

Q. What strategies resolve conflicting spectroscopic data (e.g., anomalous NMR shifts) during structural elucidation?

- Methodology :

- Advanced NMR Techniques : Use NOESY to confirm spatial proximity of protons (e.g., phthalimide vs. cinnamate groups).

- Isotopic Labeling : ¹³C-labeled analogs clarify ambiguous carbon environments.

- Cross-Validation : Compare with structurally similar compounds (e.g., ethyl 3-phenylprop-2-enoate derivatives) .

Q. How can computational tools predict this compound’s potential in drug discovery, such as binding affinity or metabolic stability?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory potential).

- ADMET Prediction : SwissADME or pkCSM software evaluates logP (lipophilicity), CYP450 metabolism, and bioavailability .

Experimental Design & Data Analysis

Q. How to design a study investigating the environmental fate of this compound (e.g., biodegradation, photolysis)?

- Methodology :

- Photolysis : Expose to UV light (λ = 254 nm) in aqueous/organic solvents; analyze degradation via GC-MS.

- Biodegradation : Use OECD 301F (manometric respirometry) with activated sludge to measure CO₂ evolution.

- Ecotoxicology : Daphnia magna acute toxicity tests (OECD 202) assess ecological risks .

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays (e.g., IC₅₀ determination)?

- Methodology :

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) for IC₅₀ calculation.

- Error Analysis : Bootstrap resampling (1000 iterations) estimates confidence intervals.

- Reproducibility : Triplicate experiments with positive/negative controls (e.g., cisplatin for cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.